REACTION_SMILES
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[CH2:1]([CH3:2])[NH:3][C:4]([CH:5]=[CH2:6])=[O:7].[CH3:14][OH:15].[CH:8]1([NH2:13])[CH2:9][CH2:10][CH2:11][CH2:12]1>>[CH2:1]([CH3:2])[NH:3][C:4]([CH2:5][CH2:6][NH:13][CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12]1)=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)NCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCC1
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Name
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Type
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product
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Smiles
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CCNC(=O)CCNC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |